1-Benzyl-3-methylimidazolium tetrafluoroborate

Descripción general

Descripción

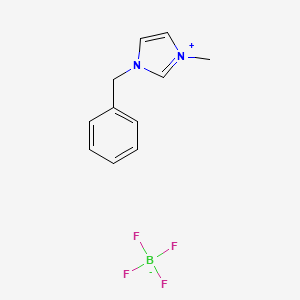

1-Benzyl-3-methylimidazolium tetrafluoroborate, also known as 1-Methyl-3-benzylimidazolium tetrafluoroborate, is a chemical compound with the empirical formula C11H13BF4N2 . It has a molecular weight of 260.04 .

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-methylimidazolium tetrafluoroborate can be represented by the SMILES string FB-(F)F.C[n+]1ccn(Cc2ccccc2)c1 . This indicates that the compound contains a benzyl group attached to an imidazolium ring, which is further substituted with a methyl group. The tetrafluoroborate anion is associated with the cationic imidazolium ring.

Chemical Reactions Analysis

1-Benzyl-3-methylimidazolium tetrafluoroborate has been used as a reaction medium for the synthesis of pyrimido[1,2-a]benzimidazole derivatives . The structures of the products were characterized by IR, 1H NMR, and HRMS spectroscopy .

Physical And Chemical Properties Analysis

It has a molecular weight of 260.04 . The compound is associated with the PubChem Substance ID: 57650020 .

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Benzyl-3-methylimidazolium tetrafluoroborate is utilized in organic synthesis as a solvent and catalyst. Its ionic liquid properties offer a non-volatile and thermally stable medium, which can enhance reaction rates and yields. It’s particularly useful in facilitating reactions like Suzuki coupling and Friedel-Crafts acylation due to its ability to dissolve a wide range of organic, inorganic, and polymeric materials .

Electrochemistry

In electrochemistry, this compound serves as an electrolyte in batteries and supercapacitors. Its high ionic conductivity and wide electrochemical window make it an excellent choice for creating more efficient and durable energy storage devices .

Pharmaceuticals

The pharmaceutical industry leverages 1-Benzyl-3-methylimidazolium tetrafluoroborate for drug formulation and synthesis. Its solubilizing properties help in the creation of active pharmaceutical ingredients (APIs) and can aid in the development of novel drug delivery systems .

Catalysis

This ionic liquid acts as a green catalyst in various chemical transformations. It promotes environmentally friendly processes by reducing the need for hazardous solvents and can be recycled and reused in multiple cycles, thus minimizing waste .

Nanotechnology

In nanotechnology, 1-Benzyl-3-methylimidazolium tetrafluoroborate is used to synthesize nanomaterials. It can act as a template or stabilizing agent for the formation of nanoparticles, which have applications ranging from electronics to medicine .

Green Chemistry

The compound is pivotal in green chemistry applications due to its non-toxic and biodegradable nature. It supports the development of sustainable chemical processes that are less harmful to the environment and align with the principles of green chemistry .

Analytical Chemistry

In analytical chemistry, 1-Benzyl-3-methylimidazolium tetrafluoroborate is employed as a solvent in chromatography and spectrometry. It improves the separation of compounds and enhances the accuracy of analytical results .

Materials Science

Lastly, in materials science, this ionic liquid is used in the synthesis and processing of advanced materials. Its unique properties can influence the morphology and functionality of materials, leading to innovations in fields like electronics and coatings .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Direcciones Futuras

While specific future directions for 1-Benzyl-3-methylimidazolium tetrafluoroborate are not mentioned in the search results, ionic liquids in general are being explored for various applications due to their unique properties . They are being used in diverse fields such as green chemistry, catalysis, and materials science .

Mecanismo De Acción

Target of Action

1-Benzyl-3-methylimidazolium Tetrafluoroborate is a type of ionic liquid It’s known that ionic liquids can interact with various biological and chemical systems, influencing their behavior and properties .

Mode of Action

The mode of action of 1-Benzyl-3-methylimidazolium Tetrafluoroborate is largely dependent on its application. As an ionic liquid, it can act as a solvent, catalyst, or electrolyte, among other roles . Its interaction with targets often involves altering the physical or chemical environment, thereby influencing the behavior of the system .

Propiedades

IUPAC Name |

1-benzyl-3-methylimidazol-3-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N2.BF4/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;2-1(3,4)5/h2-8,10H,9H2,1H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULDEUUWXMCUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C[N+]1=CN(C=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478331 | |

| Record name | 1-Benzyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-methylimidazolium tetrafluoroborate | |

CAS RN |

500996-04-3 | |

| Record name | 1-Benzyl-3-methylimidazolium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Benzyl-3-methylimidazolium Tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1280738.png)

![2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1280772.png)